4-Hydroxy-2,2',5'-trichlorobiphenyl
Overview
Description
4-Hydroxy-2,2’,5’-trichlorobiphenyl is a chemical compound with the CAS number 53905-33-2 . It is a type of polychlorinated biphenyl (PCB) congener .
Molecular Structure Analysis
The molecular formula of 4-Hydroxy-2,2’,5’-trichlorobiphenyl is C12H7Cl3O . This compound consists of a biphenyl structure with three chlorine atoms and one hydroxy group attached.Physical And Chemical Properties Analysis
The boiling point of 4-Hydroxy-2,2’,5’-trichlorobiphenyl is predicted to be 355.8±37.0 °C, and its density is predicted to be 1.447±0.06 g/cm3 . The pKa value is predicted to be 8.32±0.35 .Scientific Research Applications
Metabolic Pathways and Transformation Products
- Research on chlorinated thiophenes and hydroxythiophenes, which are structurally similar to 4-Hydroxy-2,2',5'-trichlorobiphenyl, has revealed insights into their preparation, reactions, and tautomeric properties. These compounds are notable for their existence in different tautomeric forms and have been synthesized for various studies (Skramstad et al., 2000).
- Comparative studies on chlorinated biphenyls have shown the formation of hydroxy and sulfur-containing metabolites in rats, highlighting the metabolic transformation of these compounds. The study of these metabolites contributes to understanding the biological fate and potential toxicological impact of these compounds (Haraguchi et al., 1997).
Thyroid Hormone and Estrogenic Activity
- Hydroxylated PCBs, including derivatives similar to 4-Hydroxy-2,2',5'-trichlorobiphenyl, have been studied for their thyroid hormone-disrupting activity. These compounds were found to inhibit the binding of triiodothyronine to the thyroid hormone receptor and exhibited thyroid hormonal and estrogenic activities in cell culture, which is significant for understanding the endocrine-disrupting potential of such compounds (Kitamura et al., 2005).
Environmental Persistence and Plant Metabolism
- A study on the metabolism of chlorobiphenyls in marsh plants demonstrated the environmental persistence of compounds like 4-Hydroxy-2,2',5'-trichlorobiphenyl and their transformation into monohydroxy derivatives. This research contributes to understanding the environmental fate and bioaccumulation potential of such compounds in aquatic ecosystems (Moza et al., 1976).
Chemical Degradation and Reactivity
- Studies on the degradation of chlorobiphenyls have provided insights into the reactivities of these compounds, including hydroxy derivatives. Understanding the chemical reactivity and degradation pathways of compounds like 4-Hydroxy-2,2',5'-trichlorobiphenyl is essential for assessing their environmental impact and developing remediation strategies (Gorbunova et al., 2019).
properties
IUPAC Name |
3-chloro-4-(2,5-dichlorophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-7-1-4-11(14)10(5-7)9-3-2-8(16)6-12(9)15/h1-6,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMKFRARJMTKCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202179 | |
Record name | (1,1'-Biphenyl)-4-ol, 2,2',5'-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2,2',5'-trichlorobiphenyl | |
CAS RN |
53905-33-2 | |
Record name | 2,2′,5′-Trichloro-4-biphenylol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53905-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-ol, 2,2',5'-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-4-ol, 2,2',5'-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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